2-(m-Tolyl)thiazolidine
Overview
Description
“2-(3-Methylphenyl)-1,3-thiazolidine” is a compound that contains a thiazolidine core, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. It also has a 3-methylphenyl group attached to the 2-position of the thiazolidine ring .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylphenyl)-1,3-thiazolidine” would consist of a five-membered thiazolidine ring substituted at the 2-position with a 3-methylphenyl group .Chemical Reactions Analysis
Thiazolidines, in general, can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(3-Methylphenyl)-1,3-thiazolidine” would depend on factors like its purity and the conditions under which it’s stored. Without specific data, we can predict that it would likely be a solid at room temperature, and it would likely be soluble in common organic solvents .Scientific Research Applications
Optical and Electronic Properties
- Linear and Nonlinear Optical Responses : The compound 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one, a related compound, shows promising results in both experimental and theoretical studies for optoelectronic device applications. Its optical gap energy is calculated to be around 3.91 eV, indicating potential use in optoelectronics (Baroudi et al., 2020).
Crystal Structure and Synthesis
Crystal Structure Analysis : Research on compounds like 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one provides insights into their crystal structures, which is crucial for understanding their physical and chemical properties (Iyengar et al., 2005).
Molecular Interactions and Structure : The title compound 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one demonstrates interactions like C—H⋯π and C=O⋯π in its crystal structure, influencing its stability and reactivity (Shahwar et al., 2009).
Biological and Pharmacological Potential
Antitumor and Antioxidant Activities : Thiazolidine derivatives, including 1,3-thiazolidine, have been synthesized with demonstrated antitumor and antioxidant activities. These compounds show promise in therapeutic applications, particularly in treating cancer (Aly et al., 2012).
Antimicrobial Activity : Synthesis and evaluation of 4-thiazolidinones derivatives from chalcone indicate that some of these compounds exhibit significant antibacterial and antifungal activities, pointing towards their potential use as antimicrobial agents (Patel & Patel, 2017).
Potential Antitumor Agents in Renal Cell Adenocarcinoma : Novel 2,3‑disubstituted 1,3‑thiazolidin‑4‑one derivatives have shown significant antiproliferative activity against human renal cell adenocarcinoma cells. These findings highlight their potential as antitumor agents (Gawrońska-Grzywacz et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(3-methylphenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7,10-11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRWDOHURTVHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902637 | |
Record name | NoName_3176 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75808-94-5 | |
Record name | Thiazolidine, 2-(m-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075808945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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